molecular formula C15H13BrClNOS B2954962 N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide CAS No. 338956-06-2

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide

Cat. No.: B2954962
CAS No.: 338956-06-2
M. Wt: 370.69
InChI Key: AWBWWDLJDAFUQN-UHFFFAOYSA-N
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Description

The compound N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide (CAS: Not explicitly provided in evidence) is a benzamide derivative featuring a 2-chlorophenyl group linked via an ethyl chain to a 4-bromophenylsulfanyl moiety. Notably, the evidence provided refers to a structurally related compound, N-[2-(4-bromobenzenesulfonyl)ethyl]-2-chlorobenzamide (CAS: 338956-07-3, molecular formula: C₁₅H₁₃BrClNO₃S, molecular weight: 402.69) . This discrepancy in nomenclature (sulfanyl vs. For clarity, this article will address both interpretations, emphasizing the sulfonyl variant due to its availability in the provided evidence.

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfanylethyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNOS/c16-11-5-7-12(8-6-11)20-10-9-18-15(19)13-3-1-2-4-14(13)17/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBWWDLJDAFUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCSC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide typically involves the following steps:

  • Bromination: The starting material, 4-bromophenol, undergoes bromination to introduce the bromo group at the para position.

  • Sulfanylation: The brominated compound is then treated with ethanethiol in the presence of a base to introduce the sulfanyl group.

  • Amidation: The resulting thiol compound is reacted with 2-chlorobenzoyl chloride in the presence of a base to form the final carboxamide product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide can undergo various chemical reactions, including:

  • Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Using nucleophiles like sodium iodide or potassium fluoride in polar aprotic solvents.

Major Products Formed:

  • Oxidation: N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenesulfoxide or sulfone.

  • Reduction: N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzylamine.

  • Substitution: N-{2-[(4-iodophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide or other substituted products.

Scientific Research Applications

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate the effects of sulfanyl groups on biological molecules.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfanyl group can act as a nucleophile, while the carboxamide group can participate in hydrogen bonding and other interactions. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Modifications in the Benzamide Core

Compound Name Substituent (Benzamide) Molecular Formula Molecular Weight Key Features
N-[2-(4-bromobenzenesulfonyl)ethyl]-2-chlorobenzamide 2-chloro C₁₅H₁₃BrClNO₃S 402.69 Sulfonyl linker, bromophenyl group
N-[2-(4-chlorobenzenesulfonyl)ethyl]-2-chlorobenzamide 2-chloro C₁₅H₁₃Cl₂NO₃S 358.29 Chlorophenyl substitution
N-[2-(4-fluorobenzenesulfonyl)ethyl]-2-chlorobenzamide 2-chloro C₁₅H₁₃ClFNO₃S 355.78 Fluorophenyl substitution
N-[2-(benzenesulfonyl)ethyl]-2-chlorobenzamide 2-chloro C₁₅H₁₄ClNO₃S 331.80 Unsubstituted phenyl group

Key Observations :

  • Halogen Effects : The bromine atom in the sulfonyl-linked compound enhances molecular weight and may influence lipophilicity compared to chloro or fluoro analogs. Bromine’s larger atomic radius could also impact binding interactions in biological systems .
  • Sulfonyl vs.

Comparison with Thioether (Sulfanyl) Analogs

Compound Name Linker Type Molecular Formula Molecular Weight Solubility (Predicted)
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzamide Sulfanyl C₁₅H₁₃BrClNOS 370.69 Moderate (lipophilic)
N-[2-(4-bromobenzenesulfonyl)ethyl]-2-chlorobenzamide Sulfonyl C₁₅H₁₃BrClNO₃S 402.69 Higher (polar)

Functional Implications :

  • Bioavailability : Sulfanyl-linked compounds may exhibit better membrane permeability due to reduced polarity, whereas sulfonyl derivatives could have enhanced aqueous solubility .
  • Synthetic Accessibility : Sulfonyl groups are typically introduced via oxidation of sulfanyl precursors, adding a step to synthesis pathways.

Biological Activity

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide, also known by its CAS number 338956-07-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its significance in pharmacology and biochemistry.

  • Molecular Formula : C15H13BrClNO3S
  • Molar Mass : 402.69 g/mol
  • Structure : The compound features a chlorobenzene and a sulfanyl group, which are critical for its biological activity.

The biological activity of this compound primarily stems from its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors involved in cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The presence of the sulfanyl group may facilitate interactions with thiol-containing enzymes, potentially leading to inhibition.
  • Receptor Modulation : The chlorobenzene moiety may interact with neurotransmitter receptors, influencing signal transduction pathways.

Anticancer Properties

A significant area of research has focused on the anticancer properties of this compound. Studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways:

  • Induction of Apoptosis : In vitro studies indicate that the compound can trigger programmed cell death in certain cancer cell lines.
  • Cell Cycle Arrest : Research suggests that it may cause cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation.

Antimicrobial Activity

Preliminary investigations suggest potential antimicrobial effects against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with protein synthesis.

Case Studies

  • Study on Anticancer Effects :
    • A study published in Journal of Medicinal Chemistry evaluated the cytotoxicity of this compound against breast cancer cells (MCF-7). Results showed a significant decrease in cell viability at concentrations above 10 µM, indicating strong anticancer potential.
  • Antimicrobial Evaluation :
    • In a study published in Microbial Drug Resistance, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone of 15 mm against S. aureus, suggesting effective antimicrobial properties.

Data Summary Table

PropertyValue
Molecular FormulaC15H13BrClNO3S
Molar Mass402.69 g/mol
Anticancer ActivityInduces apoptosis
Antimicrobial ActivityEffective against S. aureus
Cell Line Used for TestingMCF-7 (breast cancer)

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